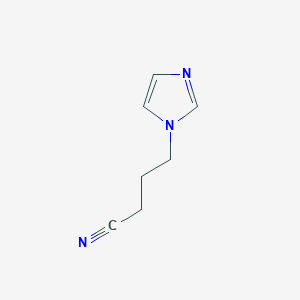

1H-Imidazole-1-butanenitrile

Descripción general

Descripción

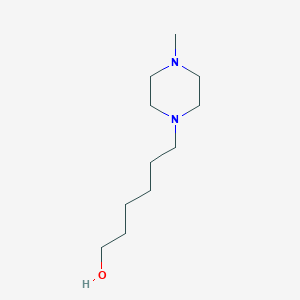

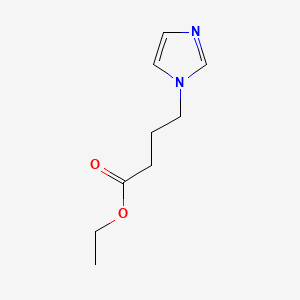

“1H-Imidazole-1-butanenitrile” is a chemical compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric compound, meaning it can act as both an acid and a base .Aplicaciones Científicas De Investigación

Organocatalysis

- Efficient Organocatalysis : A zwitterionic-salt based on imidazole, specifically 4-(3-methylimidazolium)butane sulfonate, has been demonstrated to be an effective organocatalyst. It facilitates the synthesis of 5-substituted 1H-tetrazoles through azide–nitrile cycloaddition under solvent-free conditions, with the imidazolium moiety playing a key role in activating the nitrile for reaction (Rahman et al., 2014).

Ionic Liquids and Physical Properties

- Dual Functionalized Ionic Liquids : Imidazolium-based ionic liquids with functionalized side chains, including 1H-imidazol-3-ium-1-yl groups, have been synthesized and characterized. Their thermophysical properties, like viscosity, density, and refractive indices, were assessed across various temperatures (Muhammad et al., 2012).

Synthetic Chemistry

- Synthesis of Imidazole Derivatives : Research has developed methods for the selective Hofmann-type elimination of the 2-cyanoethyl group from azolium salts to efficiently produce 1-substituted 1H-azoles. This method utilizes 1H-imidazole-1-propanenitrile among other compounds (Horváth, 1994).

Catalysis

- Catalytic Applications in Organic Synthesis : Imidazole-based dicationic ionic liquids have been used as catalysts for the synthesis of various organic compounds, demonstrating significant catalytic efficiency and eco-friendly reaction conditions (Sharifi et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition : Novel benzimidazole derivatives, structurally related to imidazole, have been examined for their ability to inhibit corrosion of mild steel in HCl solution. This study employed various techniques to understand the inhibition effects and also used computational methods to explore the relationship between molecular properties and adsorption capacities (Chaouiki et al., 2020).

Solvent-Catalyst Applications

- Dual Solvent-Catalyst Property : The compound 4-Imidazol-1-yl-butane-1-sulfonic acid has been synthesized and characterized, demonstrating interesting dual solvent-catalyst properties in various chemical reactions. It also showed good recyclability and maintained its catalytic activity over multiple runs (Khaligh et al., 2019)

Mecanismo De Acción

Safety and Hazards

Imidazole can cause severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and not eating, drinking, or smoking when using this product .

Direcciones Futuras

Imidazoles have a broad range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Propiedades

IUPAC Name |

4-imidazol-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMLKVXJPBZUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445928 | |

| Record name | 1H-Imidazole-1-butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72338-63-7 | |

| Record name | 1H-Imidazole-1-butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3H-naphtho[1,2-d]imidazole](/img/structure/B3357247.png)

![1-Methyl-2-[(E)-2-nitroethenyl]-1H-indole](/img/structure/B3357254.png)

![7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-](/img/structure/B3357338.png)

![[4-(Bis{[(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)carbonyl]amino}methyl)phenoxy]acetic acid](/img/structure/B3357350.png)